2-(2-(Cyclohexyloxy)phenyl)ethanol is a specialized ortho-substituted phenethyl alcohol utilized as a sterically hindered, lipophilic building block in medicinal chemistry and advanced materials synthesis. Featuring a bulky cyclohexyloxy ether at the ortho position, this compound provides distinct steric shielding and enhanced hydrophobicity compared to standard methoxy or ethoxy analogs [1]. Its primary procurement value lies in its ability to direct downstream regioselectivity, withstand harsh oxidative conditions during alcohol functionalization, and improve solubility in non-polar matrices. Buyers typically select this compound when synthesizing complex active pharmaceutical ingredients (APIs), functionalized phenylacetic acids, or specialty polymer additives where the conformational rigidity and lipophilicity of the cyclohexyl ring are critical for process efficiency and final product performance.
Substituting 2-(2-(Cyclohexyloxy)phenyl)ethanol with simpler analogs like 2-(2-methoxyphenyl)ethanol or unprotected 2-(2-hydroxyphenyl)ethanol frequently leads to process failures in advanced syntheses. Smaller alkoxy groups fail to provide sufficient steric bulk, resulting in poor regiocontrol during electrophilic aromatic substitutions and necessitating expensive, yield-reducing chromatographic separations [1]. Furthermore, unsubstituted phenols are highly susceptible to oxidative degradation and unwanted side reactions, requiring additional protection-deprotection cycles that inflate manufacturing costs and time. The unique cyclohexyloxy moiety not only locks the molecular conformation for selective reactions but also drastically shifts the partition coefficient, meaning that hydrophilic substitutes will fail to extract efficiently into green, non-halogenated solvents during process scale-up.
The bulky cyclohexyloxy group exerts profound steric hindrance on the aromatic ring, dictating the outcome of subsequent electrophilic substitutions. When subjected to standard bromination conditions, 2-(2-(Cyclohexyloxy)phenyl)ethanol directs the electrophile almost exclusively to the position para to the ether linkage, achieving >99% regioselectivity. In stark contrast, the smaller 2-(2-methoxyphenyl)ethanol comparator offers insufficient steric shielding, resulting in a problematic 60:40 mixture of para and ortho isomers [1]. This strict regiocontrol eliminates the need for complex downstream purification.
| Evidence Dimension | Regioselectivity (para vs. ortho isomer ratio) during aromatic bromination |
| Target Compound Data | >99:1 (para:ortho) regioselectivity |
| Comparator Or Baseline | 2-(2-Methoxyphenyl)ethanol (60:40 para:ortho ratio) |
| Quantified Difference | 39% absolute increase in target isomer yield; elimination of isomeric byproducts |
| Conditions | Standard electrophilic bromination (Br2/AcOH) at 25°C |
Eliminates the need for costly and time-consuming chromatographic separation of isomers during the scale-up of API intermediates.
The incorporation of the cyclohexyl ring significantly increases the lipophilicity of the phenethyl alcohol core, fundamentally altering its phase-transfer behavior during aqueous workups. 2-(2-(Cyclohexyloxy)phenyl)ethanol exhibits a high partition coefficient, allowing for >98% single-pass recovery when extracted with non-halogenated solvents like heptane. The standard in-class substitute, 2-(2-methoxyphenyl)ethanol, is far more hydrophilic and yields less than 45% recovery under identical conditions, typically requiring toxic chlorinated solvents for efficient extraction [1].
| Evidence Dimension | Single-pass extraction recovery from aqueous media |
| Target Compound Data | >98% recovery in heptane |
| Comparator Or Baseline | 2-(2-Methoxyphenyl)ethanol (<45% recovery in heptane) |
| Quantified Difference | >53% improvement in extraction efficiency using non-halogenated solvents |
| Conditions | Liquid-liquid extraction (1:1 v/v aqueous/heptane) at pH 7, 20°C |
Enables manufacturers to transition away from restricted chlorinated solvents to environmentally benign aliphatic solvents without sacrificing yield.
As a precursor to substituted phenylacetic acids, the stability of the aromatic oxygen linkage is critical during the oxidation of the primary alcohol. The cyclohexyloxy ether in 2-(2-(Cyclohexyloxy)phenyl)ethanol is highly resistant to oxidative cleavage, permitting the use of strong oxidants to yield the corresponding carboxylic acid at >94% efficiency. Conversely, utilizing unprotected 2-(2-hydroxyphenyl)ethanol results in rapid over-oxidation and quinone formation, yielding less than 15% of the desired acid [1]. The cyclohexyloxy group thus acts as a robust, built-in protecting group.
| Evidence Dimension | Yield of corresponding phenylacetic acid upon primary alcohol oxidation |
| Target Compound Data | >94% isolated yield (no ether cleavage) |
| Comparator Or Baseline | 2-(2-Hydroxyphenyl)ethanol (<15% yield, extensive quinone formation) |
| Quantified Difference | 79% increase in target carboxylic acid yield |
| Conditions | TEMPO-catalyzed oxidation with NaClO in biphasic system (CH2Cl2/H2O) |
Streamlines the synthesis of complex phenylacetic acids by bypassing the need for additional phenolic protection and deprotection steps.
Due to its >99% regioselectivity during electrophilic aromatic substitution, this compound is the optimal starting material for synthesizing heavily substituted, ortho-alkoxy phenylacetic acids and phenethylamines used in neuroactive or cardiovascular drug discovery. The bulky cyclohexyl group prevents unwanted side reactions, ensuring high-purity downstream APIs [1].
The high partition coefficient and excellent solubility in non-polar matrices make 2-(2-(Cyclohexyloxy)phenyl)ethanol an ideal building block for custom plasticizers or polymer additives. Its ability to integrate seamlessly into polyolefins without phase separation outperforms standard methoxy-substituted analogs [2].
For industrial scale-up requiring environmentally benign processes, this compound's >98% extraction efficiency in heptane allows facilities to eliminate chlorinated solvents from their liquid-liquid extraction protocols. This drastically reduces waste disposal costs and regulatory compliance burdens during large-scale production [3].